molecular formula C16H26Cl2N2O2 B12744708 1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-hydroxyphenyl)-, dihydrochloride, (E)- CAS No. 97241-93-5

1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-hydroxyphenyl)-, dihydrochloride, (E)-

Cat. No.: B12744708
CAS No.: 97241-93-5
M. Wt: 349.3 g/mol
InChI Key: CMQLANAUSUWJIS-WRQJSNHTSA-N
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Description

1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-hydroxyphenyl)-, dihydrochloride, (E)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including a hydroxyphenyl group, dimethylamino groups, and a pentenone structure, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-hydroxyphenyl)-, dihydrochloride, (E)- typically involves multi-step organic reactions. The process may start with the preparation of the hydroxyphenyl precursor, followed by the introduction of the pentenone moiety and the dimethylamino groups. Common reagents used in these reactions include aldehydes, ketones, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-hydroxyphenyl)-, dihydrochloride, (E)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The pentenone moiety can be reduced to form alcohols.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies of enzyme interactions and as a probe for biological pathways.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group may participate in hydrogen bonding, while the dimethylamino groups can engage in electrostatic interactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Penten-3-one: A simpler analog without the hydroxyphenyl and dimethylamino groups.

    4-Hydroxyphenylacetone: Contains the hydroxyphenyl group but lacks the pentenone and dimethylamino groups.

    N,N-Dimethylaminopropylamine: Contains the dimethylamino groups but lacks the hydroxyphenyl and pentenone moieties.

Uniqueness

1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-hydroxyphenyl)-, dihydrochloride, (E)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

97241-93-5

Molecular Formula

C16H26Cl2N2O2

Molecular Weight

349.3 g/mol

IUPAC Name

(E)-5-(dimethylamino)-4-[(dimethylamino)methyl]-1-(4-hydroxyphenyl)pent-1-en-3-one;dihydrochloride

InChI

InChI=1S/C16H24N2O2.2ClH/c1-17(2)11-14(12-18(3)4)16(20)10-7-13-5-8-15(19)9-6-13;;/h5-10,14,19H,11-12H2,1-4H3;2*1H/b10-7+;;

InChI Key

CMQLANAUSUWJIS-WRQJSNHTSA-N

Isomeric SMILES

CN(C)CC(CN(C)C)C(=O)/C=C/C1=CC=C(C=C1)O.Cl.Cl

Canonical SMILES

CN(C)CC(CN(C)C)C(=O)C=CC1=CC=C(C=C1)O.Cl.Cl

Origin of Product

United States

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